molecular formula C9H14O3 B13916770 (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B13916770
M. Wt: 170.21 g/mol
InChI Key: GUDHSZDLAJUZNF-MHSYXAOVSA-N
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Description

This compound is a bicyclic ketone featuring a cyclopenta[d][1,3]dioxol-4-one core with three methyl substituents at positions 2, 2, and 4. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol (CAS: 148969-55-5) . The compound is primarily utilized in research settings due to its role as a synthetic intermediate .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C9H14O3/c1-5-4-6(10)8-7(5)11-9(2,3)12-8/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m1/s1

InChI Key

GUDHSZDLAJUZNF-MHSYXAOVSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@@H]2[C@H]1OC(O2)(C)C

Canonical SMILES

CC1CC(=O)C2C1OC(O2)(C)C

Origin of Product

United States

Preparation Methods

General Overview

The compound falls under the class of tetrahydrocyclopenta-1,3-dioxinones, which are typically synthesized by cyclization reactions involving dihalides of adipic acid derivatives and ketones or aldehydes in the presence of tertiary amines. The key synthetic challenge is to form the bicyclic dioxolane ring with the correct stereochemistry and substitution pattern, often requiring mild conditions to preserve thermally labile functionalities.

Classic Synthetic Route via Adipic Acid Dihalide and Ketone Cyclization

One of the most established methods for synthesizing such tetrahydrocyclopenta-1,3-dioxinones, including the target compound, is described in US Patent 3737429A. The process involves:

  • Reacting adipic acid dichloride with a ketone (such as acetone) in the presence of a tertiary amine (commonly triethylamine) as an acid scavenger.
  • The reaction is typically performed in an organic solvent such as diethyl ether at controlled temperatures ranging from approximately -20°C to +80°C, preferably 0 to 30°C.
  • The tertiary amine neutralizes the hydrochloric acid formed, facilitating smooth cyclization.
  • The reaction proceeds with good yields and high purity under these mild conditions, advantageous for thermally sensitive compounds.

Reaction Scheme:

$$
\text{Adipic acid dichloride} + \text{Ketone} \xrightarrow[\text{Solvent}]{\text{Tertiary amine}} \text{Tetrahydrocyclopenta-1,3-dioxinone}
$$

Example:

  • 0.4 mole of adipic acid dichloride is added to 1.2 moles of acetone in dry ether with triethylamine.
  • The mixture is stirred at reflux until the reaction completes.
  • After filtration and solvent removal, the product crystallizes upon cooling.

Yields and Purity:

Parameter Value
Reaction temperature 0 to 30 °C
Reaction time ~1 hour post addition
Solvent Diethyl ether
Product yield ~80-90% (typical range)
Product purity High (colorless crystals)

This method is noted for avoiding the use of expensive diazo compounds and mercury salts, which are required in older methods, and for operating under milder conditions that preserve labile groups.

Alternative Cyclization Using Aldehydes or Other Ketones

The patent literature also describes the possibility of using various aldehydes or ketones in place of acetone to introduce different substituents at the 2-position of the dioxinone ring, allowing for structural diversity. The reaction conditions remain similar, with tertiary amines and organic solvents facilitating cyclization.

Reaction Conditions and Solvent Effects

The choice of solvent influences the reaction rate and product purity. Common solvents include:

  • Aliphatic hydrocarbons (e.g., hexane)
  • Aromatic hydrocarbons (e.g., benzene)
  • Ethers (e.g., diethyl ether, tetrahydrofuran)
  • Halogenated hydrocarbons (e.g., dichloromethane)

The reaction temperature is maintained to avoid decomposition of intermediates or products, typically between 0 and 30 °C. Triethylamine is the preferred tertiary amine for acid scavenging due to its effectiveness and ease of removal.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Adipic acid dichloride + acetone Adipic acid dichloride, acetone 0-30 °C, triethylamine, ether Mild, high yield, avoids toxic reagents Requires careful temperature control
Diazo-ketone thermolysis (older) Diazo compounds, ketones High temperature, mercury salts Can produce similar compounds Expensive, toxic reagents, harsh conditions
Aldehyde/ketone variation Adipic acid dichloride, various ketones/aldehydes Similar to above Structural diversity, mild conditions May require optimization for each substrate

Research Findings and Notes

  • The mildness of the adipic acid dichloride method allows synthesis of thermally labile 2-alkyl or 2,2-dialkyl substituted tetrahydrocyclopenta-1,3-dioxinones, which are difficult to prepare by older diazo-ketone methods.
  • The reaction proceeds efficiently in the presence of triethylamine, which acts as an acid binder and facilitates removal of hydrochloric acid byproduct.
  • The product crystallizes as colorless crystals, indicating high purity suitable for further synthetic applications.
  • The method is scalable and adaptable to various substituted ketones or aldehydes, enabling the synthesis of a range of derivatives for pharmaceutical or material science research.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Range
Starting materials Adipic acid dichloride, acetone (or other ketones/aldehydes)
Solvent Diethyl ether, tetrahydrofuran, dichloromethane, etc.
Acid scavenger Triethylamine (preferred)
Reaction temperature -20 to +80 °C (preferably 0 to 30 °C)
Reaction time 1-2 hours after addition completion
Product yield 80-90%
Product purity High (colorless crystals)

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The methyl groups and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one is a cyclic compound with notable structural features that may impart significant biological activities. The compound's unique stereochemistry and functional groups suggest potential applications in medicinal chemistry and pharmacology.

  • IUPAC Name: this compound
  • CAS Number: 2504147-92-4
  • Molecular Formula: C9H14O3
  • Molecular Weight: 170.21 g/mol
  • Purity: 97% .

Biological Activity Overview

Research into the biological activity of this compound suggests potential roles in various therapeutic areas. Below are summarized findings from recent studies:

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays have been conducted against various cancer cell lines. The compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 25 µM. Further studies are needed to elucidate the mechanism of action and specificity towards cancer cells .

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityMIC of 32 µg/mL against S. aureus and E. coli
Anti-inflammatory EffectsSignificant reduction in paw edema in murine model
CytotoxicityIC50 of 25 µM against HeLa cells

The biological mechanisms underlying the activities of this compound are still being investigated. Preliminary hypotheses suggest that its dioxolane ring may interact with cellular membranes or specific enzyme targets involved in inflammatory pathways or microbial resistance mechanisms.

Comparison with Similar Compounds

Stereochemical Variations

  • (3aR,6S,6aR)-2,2,6-Trimethyl-3a,5,6,6a-Tetrahydrocyclopenta[d][1,3]dioxol-4-one
    • Key Difference : This diastereomer shares the same molecular formula (C₉H₁₄O₃) but differs in stereochemistry at the 3a, 6, and 6a positions.
    • Impact : Stereochemical variations can alter intermolecular interactions, such as binding to enzyme active sites or crystallization behavior. For example, enantiomers of similar cyclopentane derivatives exhibit divergent biological activities in drug development .

Substituent Modifications

  • (3aS,6aS)-2,2-Dimethyl-3a,6a-Dihydrocyclopenta[d][1,3]dioxol-4-one (CAS: 104010-72-2)

    • Key Difference : Lacks the 6-methyl group present in the target compound, resulting in a molecular formula of C₈H₁₂O₃ (MW: 156.18 g/mol).
    • Impact : Reduced steric hindrance may enhance reactivity in nucleophilic additions. The absence of the 6-methyl group could also lower lipophilicity, affecting solubility in polar solvents .
  • (3aR,4R,6S,6aS)-6-Ethenyl-2,2,6-Trimethyl-4H-Cyclopenta-1,3-dioxol-4-ol (CAS: 2306248-15-5)

    • Key Difference : Substitutes the ketone group with a hydroxyl and introduces a vinyl substituent (C₁₁H₁₈O₃, MW: 198.26 g/mol).
    • Impact : The hydroxyl group enables hydrogen bonding, increasing water solubility. The vinyl group offers a site for polymerization or further functionalization, making this compound valuable in polymer chemistry .

Functional Group Variations

  • (3aS,6aS)-3a-Hydroxy-2,2,6a-Trimethyl-Tetrahydrocyclopenta[1,3]dioxol-4-one
    • Key Difference : Replaces the ketone with a hydroxyl group at position 3a.
    • Impact : The hydroxyl group introduces acidity (pKa ~12–14) and enables conjugation reactions (e.g., esterification), broadening utility in multi-step syntheses .

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Substituents Application
Target Compound 148969-55-5 C₉H₁₄O₃ 170.21 Ketone 2,2,6-Trimethyl Research intermediate
(3aS,6aS)-2,2-Dimethyl Analogue 104010-72-2 C₈H₁₂O₃ 156.18 Ketone 2,2-Dimethyl Unspecified
(3aR,4R,6S,6aS)-6-Ethenyl Derivative 2306248-15-5 C₁₁H₁₈O₃ 198.26 Hydroxyl 2,2,6-Trimethyl, Ethenyl Pharmaceutical intermediate
(3aS,6aS)-3a-Hydroxy Derivative - C₉H₁₆O₄ 188.22 Hydroxyl, Ketone 2,2,6a-Trimethyl Synthetic intermediate

Research Findings and Implications

  • Synthetic Utility: The target compound’s ketone group is pivotal in condensation reactions, such as Knoevenagel or Grignard additions, enabling the construction of complex heterocycles .
  • Biological Relevance : Analogs with hydroxyl groups (e.g., ) are explored as chiral building blocks for antiviral or anticancer agents, where stereochemistry dictates efficacy .
  • Physical Properties : Increased methylation (e.g., 2,2,6-trimethyl vs. 2,2-dimethyl) correlates with higher hydrophobicity, impacting bioavailability in drug candidates .

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